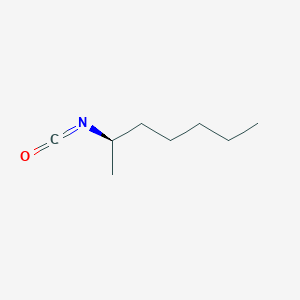

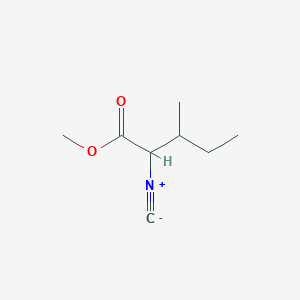

(R)-2-Isocyanatoheptane

Overview

Description

R-2-Isocyanatoheptane is an organic compound containing a carbon-carbon double bond and an isocyanate functional group. It is an important intermediate in the synthesis of a wide variety of chemicals, including pharmaceuticals, polymers, and other materials. It is also used in the synthesis of a variety of other compounds, such as polyurethanes and polycarbonates. R-2-Isocyanatoheptane has been studied extensively in the laboratory and is used in a variety of industrial and pharmaceutical applications.

Scientific Research Applications

Rheo-kinetic Evaluation in Polymer Formation

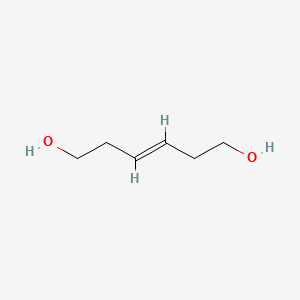

Isocyanates like (R)-2-Isocyanatoheptane play a crucial role in the formation of urethane networks, particularly in reactions with hydroxyl-terminated polybutadiene (HTPB) and other di-isocyanates such as toluene-di-isocyanate (TDI), hexamethylene-di-isocyanate (HMDI), and isophorone-di-isocyanate (IPDI). Rheo-kinetic studies, which analyze the change in viscosity during the polymerization process, help in understanding the kinetics and mechanisms of these reactions. Such studies are vital for developing materials with tailored properties for specific applications (Venkataraman, Devi, & Ninan, 2001).

Bio-based Polyurethane Prepolymers

Research has also extended into the development of bio-based isocyanate-terminated polyurethane prepolymers, incorporating renewable resources like modified soybean oil into the chemical structure. These studies involve rheological assessments to understand the behavior of these novel prepolymers, contributing to the development of sustainable polyurethane materials with potential applications in various industries, from automotive to consumer goods (Głowińska & Datta, 2014).

Chemical Analysis and Stability in Patch-Test Preparations

Isocyanates' stability and concentration in medical and dermatological preparations, such as patch tests for allergic contact dermatitis, have been studied to ensure the reliability and efficacy of these diagnostic tools. Analyzing the chemical stability of isocyanates in these preparations helps in improving the diagnosis and understanding of isocyanate-related skin sensitivities (Frick-Engfeldt et al., 2005).

Catalytic Applications in Organic Synthesis

Isocyanates are key intermediates in organic synthesis, facilitating the formation of various chemical structures. For example, rhodium-catalyzed reactions involving alkenyl C-H bond addition to isocyanates have been explored for the synthesis of biologically relevant compounds, demonstrating the versatility of isocyanates in facilitating complex chemical transformations (Hou et al., 2013).

Mediation Analysis in Statistical Research

Beyond their chemical applications, the principles underlying isocyanate reactions and their kinetics have parallels in statistical models, such as mediation analysis in causal inference studies. These models help in understanding the mechanisms through which independent variables affect dependent variables through one or more mediator variables, drawing a conceptual link between chemical kinetics and statistical analysis (Tingley et al., 2014).

properties

IUPAC Name |

(2R)-2-isocyanatoheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVVYCUAIZAGPB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Isocyanatoheptane | |

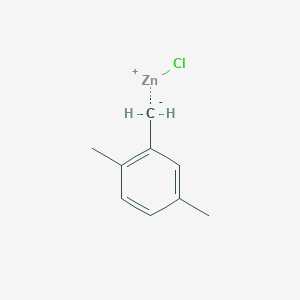

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

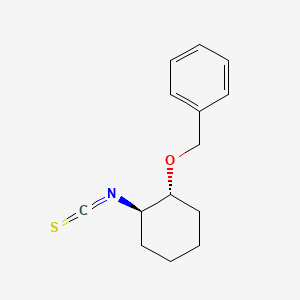

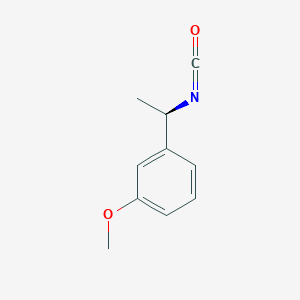

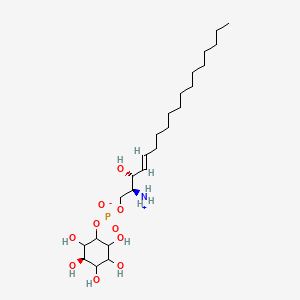

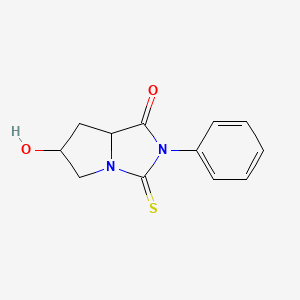

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)

![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)